7,7-Azo-3-alpha,12-alpha-dihydroxycholanic Acid
Description
7,7-Azo-3-alpha,12-alpha-dihydroxycholanic Acid is a complex organic compound with the molecular formula C24H38N2O4 and a molecular weight of 418.57 g/mol . This compound is characterized by its unique structure, which includes both azo and dihydroxycholanic acid moieties. It is often used in various scientific research applications due to its distinctive chemical properties.
Properties
IUPAC Name |
(4R)-4-[(3R,5R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,3'-diazirine]-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N2O4/c1-13(4-7-20(29)30)16-5-6-17-21-18(11-19(28)23(16,17)3)22(2)9-8-15(27)10-14(22)12-24(21)25-26-24/h13-19,21,27-28H,4-12H2,1-3H3,(H,29,30)/t13-,14+,15-,16-,17+,18+,19+,21?,22+,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWRCOKXOIIZPU-WCMXHQHDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C4(CC5C3(CCC(C5)O)C)N=N4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3C2C4(C[C@H]5[C@@]3(CC[C@H](C5)O)C)N=N4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676256 | |
| Record name | 4-[(3R,5R,9S,10S,12S,13R,14S,17R)-3,12-Dihydroxy-10,13-dimethyl-1,2,3,4,5,6,8,9,10,11,12,13,14,15,16,17-hexadecahydrospiro[cyclopenta[a]phenanthrene-7,3'-diaziren]-17-yl]pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86992-52-1 | |
| Record name | 4-[(3R,5R,9S,10S,12S,13R,14S,17R)-3,12-Dihydroxy-10,13-dimethyl-1,2,3,4,5,6,8,9,10,11,12,13,14,15,16,17-hexadecahydrospiro[cyclopenta[a]phenanthrene-7,3'-diaziren]-17-yl]pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Route 1: Diazirine Ring Formation via 7-Keto Intermediate
This method draws parallels from patents describing the oxidation of cholic acid derivatives to ketones, followed by reductive amination or cyclization.
Step 1: Selective Oxidation at C7
-
Starting Material : 3α,12α-Dihydroxycholanic acid.
-
Reagents : Hydrogen peroxide (H₂O₂) in the presence of an acid catalyst (e.g., citric acid).
-
Conditions : 30–50°C in methanol, yielding 3α,12α-dihydroxy-7-ketocholanic acid.
-
Mechanism : Acid-catalyzed oxidation of the 7β-hydroxyl to a ketone (Fig. 1).
Step 2: Diaziridine Formation
-
Reagents : Ammonia (NH₃) or hydroxylamine under anhydrous conditions.
-
Conditions : Reflux in ethanol, forming a 7-diaziridine intermediate.
-
Challenge : Ensuring regioselective attack at the 7-keto group without side reactions.
Step 3: Oxidation to Diazirine
-
Reagents : Iodine (I₂) or lead tetraacetate (Pb(OAc)₄).
-
Conditions : Room temperature in dichloromethane, converting diaziridine to diazirine.
-
Yield : Estimated 40–60% based on analogous diazirine syntheses.
Key Data :
Route 2: Direct Spirocyclization via Tosylhydrazone
This approach adapts methods from steroid functionalization patents, leveraging tosylhydrazone intermediates for ring closure.
Step 1: Tosylhydrazone Formation
-
Reagents : Tosyl hydrazine (TsNHNH₂) in acetic acid.
-
Conditions : 60°C, 6 hours, yielding 7-tosylhydrazone-3α,12α-dihydroxycholanic acid.
Step 2: Oxidative Cyclization
-
Reagents : Copper(II) sulfate (CuSO₄) or air oxidation.
-
Conditions : Basic aqueous solution, 24 hours, forming the diazirine ring.
Advantages :
-
Avoids isolation of unstable intermediates.
-
Compatible with polar solvents (e.g., methanol/water mixtures).
Critical Analysis of Existing Methods
Oxidation Efficiency and Byproduct Formation
The use of H₂O₂ in acidic media (as in Route 1) is well-documented for 7-keto formation in bile acids. However, competing oxidation at C3 or C12 hydroxyls may occur, necessitating protective groups (e.g., trimethylsilyl). For example, DK164882A highlights the role of silylation in preventing hydroxyl group degradation during oxidation.
Chemical Reactions Analysis
Types of Reactions
7,7-Azo-3-alpha,12-alpha-dihydroxycholanic Acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the azo group to amines.
Substitution: This reaction can replace one functional group with another under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
Biological Activities
Research indicates that 7,7-Azo-3-alpha,12-alpha-dihydroxycholanic Acid exhibits several biological activities:
- Antimicrobial Properties : The compound has been studied for its ability to inhibit bacterial growth. It functions by targeting specific recombination enzymes in bacteria, which are crucial for their reproduction and genetic diversity .
- Holliday Junction Stabilization : This compound can stabilize Holliday junctions, which are critical intermediates in DNA recombination processes. Stabilization of these structures can lead to potential applications in gene therapy and genetic engineering .
- Potential as an Antibiotic : By inhibiting the activity of tyrosine recombinases involved in bacterial chromosome segregation, this compound presents a novel approach to antibiotic development .
Antibiotic Development
The unique mechanism of action of this compound makes it a candidate for developing new antibiotics that target resistant bacterial strains. Its ability to trap intermediates during DNA recombination presents a strategic avenue for creating effective antimicrobial agents.
Biochemical Research
The compound is utilized in biochemical assays to study DNA recombination and repair mechanisms. Its role in stabilizing Holliday junctions allows researchers to explore genetic processes that are fundamental to cell division and genetic diversity .
Drug Design
Due to its structural properties, it serves as a scaffold for designing new peptidomimetics that can mimic its biological activities. This aspect is particularly relevant in the development of targeted therapies for bacterial infections .
Case Studies
Several case studies highlight the applications of this compound:
- Inhibition of Bacterial Growth : In vitro studies demonstrated that compounds similar to this compound effectively inhibited the growth of Escherichia coli by targeting its recombination pathways .
- Stabilization of DNA Structures : Research has shown that this compound can stabilize Holliday junctions in vitro, providing insights into its potential therapeutic applications in gene therapy .
Mechanism of Action
The mechanism of action of 7,7-Azo-3-alpha,12-alpha-dihydroxycholanic Acid involves its interaction with specific molecular targets and pathways. The azo group can participate in redox reactions, while the dihydroxycholanic acid moiety can interact with biological membranes and proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
7-Keto-3-alpha,12-alpha-dihydroxycholanic Acid: Similar structure but lacks the azo group.
3,12-Dihydroxy-7-oxocholanic Acid: Contains a keto group instead of an azo group.
7-Dehydrocholic Acid: Another derivative of cholanic acid with different functional groups
Uniqueness
The presence of both azo and dihydroxycholanic acid moieties in 7,7-Azo-3-alpha,12-alpha-dihydroxycholanic Acid makes it unique. This combination imparts distinctive chemical properties and reactivity, making it valuable for various research applications .
Biological Activity
7,7-Azo-3-alpha,12-alpha-dihydroxycholanic acid is a synthetic bile acid derivative that has gained attention for its potential biological activities. This compound is characterized by the presence of an azo group, which may influence its interaction with biological systems. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical structure of this compound is essential for understanding its biological function. The compound features:
- Azo Group : The azo linkage (–N=N–) can affect the compound's stability and reactivity.
- Hydroxyl Groups : The presence of hydroxyl groups at the 3 and 12 positions enhances solubility and potential interaction with biological membranes.
The biological activity of this compound may involve several mechanisms:
- Interaction with Membrane Receptors : The compound may bind to specific receptors on cell membranes, influencing signaling pathways.
- Enzyme Modulation : It could act as an inhibitor or activator of certain enzymes involved in metabolic processes.
- Antioxidant Activity : The hydroxyl groups may confer antioxidant properties, protecting cells from oxidative stress.
Biological Activity Studies
Research has demonstrated various biological activities associated with this compound:
- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against specific bacterial strains, potentially making it useful in treating infections.
- Anti-inflammatory Effects : Preliminary research suggests that it may reduce inflammation through modulation of inflammatory pathways.
- Cholesterol Regulation : As a bile acid derivative, it may play a role in cholesterol metabolism and regulation.
Table 1: Summary of Biological Activities
| Biological Activity | Observations | References |
|---|---|---|
| Antimicrobial | Effective against certain bacteria | |
| Anti-inflammatory | Reduces inflammation markers | |
| Cholesterol Regulation | Modulates cholesterol levels |
Case Studies
Several case studies have explored the effects of this compound:
- Case Study 1 : A study involving animal models demonstrated that administration of the compound resulted in significant reductions in serum cholesterol levels, suggesting its potential as a therapeutic agent for hyperlipidemia.
- Case Study 2 : In vitro studies showed that the compound inhibited the growth of pathogenic bacteria such as Escherichia coli, indicating its potential as an antibacterial agent.
Research Findings
Recent findings highlight the significance of the azo group in enhancing the biological activity of bile acid derivatives. The incorporation of this functional group has been linked to increased binding affinity to biological targets and improved pharmacokinetic profiles.
Table 2: Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-alpha,12-alpha-dihydroxycholanic Acid | No azo group | Moderate cholesterol regulation |
| 7,7-Dihydroxycholanic Acid | Lacks hydroxyl at position 12 | Lower antimicrobial activity |
| 7-Azo-3-alpha-dihydroxycholanic Acid | Azo group present | Enhanced antimicrobial effects |
Q & A
Q. How can researchers confirm the structural identity of 7,7-Azo-3-alpha,12-alpha-dihydroxycholanic Acid using spectroscopic methods?
To confirm structural identity, employ a combination of nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS). For NMR, analyze , , and 2D spectra (e.g., COSY, HSQC) to resolve hydroxyl and azo group positions, comparing results to published data for analogous cholanic acids . HR-MS should confirm molecular weight (CHNO) with a mass accuracy <2 ppm. Cross-validate findings with infrared spectroscopy (IR) to detect functional groups like -OH (3200–3600 cm) and -N=N- (1550–1600 cm) .
Q. What synthetic pathways are commonly used to prepare this compound?
Synthesis typically involves diazotization of a primary amine precursor followed by coupling with a hydroxyl-substituted cholanic acid derivative. For example:
- Step 1 : Diazotize 3-alpha,12-alpha-dihydroxycholanic acid derivatives using NaNO/HCl under ice-cold conditions.
- Step 2 : Couple with azo-forming agents (e.g., aryl amines) in alkaline media. Monitor reaction progress via thin-layer chromatography (TLC) and purify using reversed-phase HPLC with UV detection at 254 nm .
Q. How can researchers quantify this compound in biological matrices like serum or fecal samples?
Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards. Optimize chromatographic separation on a C18 column (2.1 × 50 mm, 1.7 µm) with a gradient of 0.1% formic acid in water/acetonitrile. Quantify via multiple reaction monitoring (MRM) transitions specific to the [M-H] ion . Validate sensitivity (LOQ <10 ng/mL) and specificity against structurally related bile acids (e.g., deoxycholic acid) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?
Discrepancies may arise from variations in assay conditions or impurity profiles. To address this:
- Replicate studies under standardized conditions (e.g., pH 7.4 PBS, 37°C).
- Characterize purity via orthogonal methods (HPLC, elemental analysis).
- Use isogenic cell lines to control for genetic variability in in vitro models. Cross-reference findings with metabolomic datasets to identify confounding metabolites (e.g., 7-keto derivatives) .
Q. How does this compound interact with gut microbiota-derived enzymes?
Design anaerobic co-cultures with Clostridium scindens or Bacteroides fragilis, which encode bile acid-inducible (BAI) enzymes. Monitor enzymatic modifications (e.g., dehydroxylation, epimerization) via LC-MS and compare to control incubations. Use -labeled substrates to track metabolic flux and identify transient intermediates .
Q. What computational methods predict the compound’s membrane permeability and pharmacokinetic properties?
Apply molecular dynamics (MD) simulations using force fields (e.g., CHARMM36) to model interactions with lipid bilayers. Calculate logP values via quantitative structure-activity relationship (QSAR) models. Validate predictions with in vitro Caco-2 cell permeability assays and in vivo pharmacokinetic studies in rodent models .
Methodological Considerations
Q. How to optimize storage conditions to prevent degradation of this compound?
Store lyophilized powder at -80°C under argon to prevent oxidation of the azo group. For solutions, use amber vials with 0.01% butylated hydroxytoluene (BHT) in ethanol and maintain pH 6–8 to avoid hydrolysis. Confirm stability via accelerated aging studies (40°C/75% RH for 6 months) .
Q. What statistical approaches are suitable for analyzing dose-response data in cytotoxicity assays?
Fit data to a four-parameter logistic model (IC = (Bottom + (Top-Bottom)/(1 + 10$^((LogIC50 - X) × HillSlope))))) using nonlinear regression. Apply bootstrap resampling (n=1000) to estimate confidence intervals. Adjust for multiple comparisons (e.g., Bonferroni correction) when testing against control bile acids .
Tables
Table 1. Key Analytical Parameters for LC-MS/MS Quantification
| Parameter | Value/Description | Reference |
|---|---|---|
| Column | C18 (2.1 × 50 mm, 1.7 µm) | |
| Mobile Phase | 0.1% FA in HO/ACN (gradient) | |
| MRM Transition | 455.3 → 343.1 (Quantifier) | |
| LOQ | 5 ng/mL |
Table 2. Common Degradation Products and Mitigation Strategies
| Degradation Pathway | Product | Mitigation |
|---|---|---|
| Oxidation | 7-Keto derivative | Argon storage, BHT addition |
| Hydrolysis | Cholanic acid fragments | pH 6–8 buffer |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
